Cyclohexyl(1H-imidazol-5-yl)methanone
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Overview
Description
Cyclohexyl(1H-imidazol-5-yl)methanone is a compound that features a cyclohexyl group attached to an imidazole ring via a methanone linkage Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(1H-imidazol-5-yl)methanone typically involves the formation of the imidazole ring followed by the introduction of the cyclohexyl group. Common synthetic methods for imidazole derivatives include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the reaction of an α-haloketone with ammonia or an amine.
Dehydrogenation of Imidazolines: This involves the oxidation of imidazolines to form imidazoles.
Marckwald Synthesis: This method involves the reaction of an α-haloketone with an amine and a nitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(1H-imidazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or alkylating agents are commonly used.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Cyclohexyl(1H-imidazol-5-yl)methanol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Cyclohexyl(1H-imidazol-5-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexyl(1H-imidazol-5-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with various biological molecules through hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Cyclohexyl(1H-imidazol-5-yl)methanone can be compared with other imidazole derivatives such as:
- 1-Benzyl-1H-imidazol-2-yl)methanol
- 1-Ethyl-1H-imidazol-2-yl)methanol
- 1-Methyl-1H-imidazol-2-yl) (phenyl)methanol
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which can influence its chemical and biological properties. This structural feature can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other imidazole derivatives.
Properties
CAS No. |
61985-29-3 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
cyclohexyl(1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C10H14N2O/c13-10(9-6-11-7-12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) |
InChI Key |
MAZDWXPVAOWFLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN=CN2 |
Origin of Product |
United States |
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